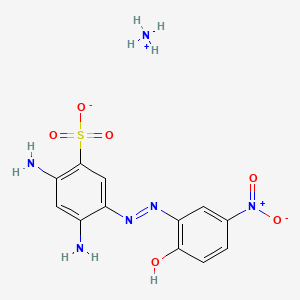

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate

Description

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate is an azo dye compound characterized by its complex aromatic structure, featuring a sulfonate group, amino substituents, and a nitro-functionalized phenylazo moiety. It is primarily utilized in industrial dyeing processes, particularly for wool and synthetic fibers, owing to its strong chromophoric properties and stability under acidic conditions . The compound’s CAS registration date is documented as 31/05/2018 (), though its sodium salt counterpart (CAS: 3618-62-0) is more widely referenced in dye applications .

Properties

CAS No. |

94159-74-7 |

|---|---|

Molecular Formula |

C12H14N6O6S |

Molecular Weight |

370.34 g/mol |

IUPAC Name |

azanium;2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H11N5O6S.H3N/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;/h1-5,18H,13-14H2,(H,21,22,23);1H3 |

InChI Key |

FIUJPXQKUDIKOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=CC(=C(C=C2N)N)S(=O)(=O)[O-])O.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2,4-diaminobenzenesulfonic acid. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitroaniline in an alkaline medium. This step forms the azo compound, which is the core structure of the final product.

Neutralization: The resulting azo compound is neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized, leading to the formation of various oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions vary but often include derivatives with modified functional groups, which can alter the compound’s properties and applications.

Scientific Research Applications

Ammonium 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a dye and indicator in various chemical reactions due to its color-changing properties.

Biology: The compound is employed in staining techniques for microscopy, helping to visualize biological tissues and cells.

Medicine: Research explores its potential use in drug delivery systems and as a diagnostic tool.

Industry: It is used in the manufacturing of colored products, including textiles and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The sulfonate group enhances its solubility, allowing it to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the azo dye family, which shares a common -N=N- azo linkage. Below is a detailed comparison with structurally and functionally similar compounds:

Sodium 2,4-diamino-5-(2-hydroxy-5-nitrophenylazo)benzenesulphonate

- CAS/EINECS : 3618-62-0 / 222-810-5 .

- Key Differences :

- Performance : Exhibits higher thermal stability (up to 250°C) but lower lightfastness in UV-exposed environments compared to ammonium salts .

Sodium [2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]benzene-1-sulphonato(3-)]ferrate(1-)

- CAS : Listed under 31/05/2018 registrations ().

- Key Differences :

- Incorporates an iron (ferrate) complex, altering electronic absorption spectra and redox properties.

- Applications: Used in specialized metallized dyes for enhanced color depth on synthetic fibers.

- Performance : Higher resistance to chemical bleaching agents but reduced solubility in aqueous media .

Bromo- and Chloro-Substituted Analogues

- Examples: 2,2'-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate (EINECS: 222-813-1). 2,2'-[[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate (EINECS: 222-814-7) .

- Key Differences :

- Bromo/chloro substituents increase molecular weight and halogen-based stability.

- Applications: Preferred for high-durability fabrics but exhibit lower biodegradability.

Data Tables: Comparative Analysis

Research Findings and Industrial Relevance

- Ammonium vs. Sodium Salts : The ammonium variant is less hygroscopic, making it preferable for dry dye formulations, while the sodium salt dominates wet-processing industries due to cost-effectiveness .

- Environmental Impact : Halogenated analogues (e.g., bromo/chloro derivatives) show persistence in aquatic systems, raising regulatory concerns compared to sulfonated azo dyes .

- Technical Advancements : Metallized complexes (e.g., ferrate) are gaining traction in high-performance textiles but require specialized equipment for application .

Biological Activity

Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate, commonly referred to as Ammonium Mordant Brown 33, is a synthetic azo compound with notable applications in dyeing and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 94159-74-7

- Molecular Formula : C12H11N5O6S.H3N

- Molar Mass : Approximately 375.3 g/mol

- Structure : Contains an azo group (-N=N-) linking two aromatic systems, which is characteristic of azo dyes.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The azo linkage can undergo reduction in biological systems, leading to the formation of amines that can interact with cellular components.

- Antimicrobial Activity : Studies have indicated that azo compounds exhibit antimicrobial properties. The nitro group in the structure may enhance this activity by generating reactive oxygen species (ROS) upon reduction, which can damage microbial membranes and DNA.

- Cytotoxic Effects : Research indicates that certain azo dyes can induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress and apoptosis pathways triggered by the metabolites formed during azo bond cleavage.

- Mutagenicity : Some azo compounds have been implicated as mutagens due to their capacity to form reactive intermediates that can interact with DNA. This raises concerns regarding their use in consumer products.

Toxicological Profile

The toxicological assessment of this compound has revealed several key points:

- Acute Toxicity : Limited data suggests low acute toxicity; however, prolonged exposure may lead to adverse effects.

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic health impacts, particularly concerning carcinogenicity and reproductive toxicity.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various azo dyes, including this compound against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

-

Cytotoxicity Evaluation :

- In vitro studies on human liver cancer cell lines demonstrated that the compound induced apoptosis at higher concentrations (200 µg/mL), suggesting a potential for therapeutic applications against cancer.

-

Mutagenicity Testing :

- Ames test results showed that the compound exhibited mutagenic potential in Salmonella typhimurium strains TA98 and TA100 when activated by metabolic enzymes, indicating a need for caution in its application.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli at >100 µg/mL |

| Cytotoxicity | Induced apoptosis in liver cancer cells at 200 µg/mL |

| Mutagenicity | Positive results in Ames test with metabolic activation |

Toxicological Data Overview

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Toxicity | Needs further study |

| Carcinogenic Potential | Possible mutagenic effects |

Q & A

Basic: What methodologies are recommended for synthesizing and purifying Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate?

Answer:

- Synthesis : Follow azo-coupling reactions under controlled pH (e.g., acidic conditions) to ensure diazotization of the nitroaniline precursor. For example, reflux the intermediates in glacial acetic acid or 1,4-dioxane (1–8 hours) to promote cyclization or coupling, as demonstrated in analogous sulfonamide syntheses .

- Purification : Use recrystallization from polar solvents (e.g., acetonitrile or ethanol) to isolate the compound. Monitor purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Basic: How can spectroscopic techniques characterize the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 45–60 ppm for ).

- IR Spectroscopy : Identify key functional groups: azo (-N=N-) stretching (~1450–1600 cm), sulfonate (-SO) (~1040–1200 cm), and hydroxyl (-OH) (~3200–3600 cm) .

- UV-Vis Spectroscopy : Assess in aqueous solutions to evaluate conjugation effects of the azo chromophore (~400–500 nm).

Advanced: What experimental designs are suitable for studying its environmental fate and degradation pathways?

Answer:

- Long-Term Environmental Simulation : Design lab-scale microcosms mimicking soil/water systems to track abiotic (hydrolysis, photolysis) and biotic (microbial degradation) transformations over months/years. Measure half-lives using LC-MS/MS .

- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to identify degradation byproducts (e.g., nitroso or amine intermediates). Cross-reference with computational models (e.g., QSAR) to predict eco-toxicological risks .

Advanced: How can researchers resolve contradictions in reported photostability data across studies?

Answer:

- Controlled Variable Analysis : Replicate experiments under standardized light sources (e.g., UV-A vs. UV-B), pH (4–10), and temperature (20–40°C). Use actinometry to calibrate light intensity.

- Data Harmonization : Apply multivariate statistical models (e.g., PCA) to isolate confounding factors (e.g., solvent polarity, oxygen levels). Reconcile discrepancies through collaborative reproducibility studies .

Advanced: What frameworks guide the study of its interactions with biological systems?

Answer:

- Tiered Ecotoxicology Testing :

- Tier 1 : Acute toxicity assays (e.g., Daphnia magna 48-hour LC).

- Tier 2 : Chronic exposure studies on model organisms (e.g., zebrafish embryos) to assess bioaccumulation and multi-generational effects.

- Mechanistic Insights : Use transcriptomics/proteomics to identify stress-response pathways (e.g., oxidative stress markers like glutathione reductase) .

Advanced: How can computational modeling predict its tautomeric behavior in solution?

Answer:

- DFT Calculations : Optimize tautomeric structures (e.g., azo vs. hydrazone forms) using Gaussian or ORCA software. Compare theoretical NMR/IR spectra with experimental data.

- Solvent Dynamics : Apply molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) to evaluate pH-dependent tautomer ratios .

Basic: What are the critical parameters for optimizing its solubility in aqueous media?

Answer:

- pH Adjustment : Ionize sulfonate groups by maintaining pH > 7. Monitor solubility via nephelometry.

- Co-Solvents : Test binary mixtures (e.g., water:ethanol 70:30) to enhance dissolution without destabilizing the azo bond .

Advanced: How can researchers validate its potential as a redox-active probe in biochemical assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.